4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-
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Overview
Description
2-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group at the 4-position of the phenyl ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4H-chromen-4-one typically involves the condensation of 3,5-dimethyl-1H-pyrazole with a suitable chromen-4-one precursor. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-chlorochromen-4-one in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced chromen-4-one analogs.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl-4H-chromen-4-one
- 2-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4H-quinolin-4-one
- 2-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4H-pyran-4-one
Uniqueness
2-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both chromen-4-one and pyrazole moieties
Properties
CAS No. |
86618-70-4 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]chromen-4-one |
InChI |
InChI=1S/C20H16N2O2/c1-13-11-14(2)22(21-13)16-9-7-15(8-10-16)20-12-18(23)17-5-3-4-6-19(17)24-20/h3-12H,1-2H3 |
InChI Key |
QRKBKENSSJUTMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3)C |
Origin of Product |
United States |
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